3-(2,4-Dimethylphenyl)-1H-pyrazole
Overview
Description
3-(2,4-Dimethylphenyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a 2,4-dimethylphenyl group. Pyrazoles are known for their diverse biological activities and are commonly found in pharmaceuticals, agrochemicals, and dyes. The presence of the 2,4-dimethylphenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
The primary targets of 3-(2,4-Dimethylphenyl)-1H-pyrazole are alpha-adrenergic receptors and octopamine receptors in the central nervous system . These receptors play a crucial role in the regulation of various physiological processes, including neurotransmission and the modulation of immune responses .
Mode of Action
This compound interacts with its targets through alpha-adrenergic agonist activity and by inhibiting monoamine oxidases and prostaglandin synthesis . This interaction leads to overexcitation in the target organisms, which can result in paralysis and death .
Pharmacokinetics
Similar compounds are known to be volatile and almost insoluble in water . These properties can impact the compound’s bioavailability and its potential for leaching into groundwater .
Result of Action
The molecular and cellular effects of this compound’s action include overexcitation, paralysis, and death in target organisms . In mammals, the compound is less harmful, making it a useful insecticide against mite or tick infestations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s volatility and water insolubility can affect its distribution in the environment . Therefore, environmental conditions such as soil type, temperature, and moisture levels can influence the compound’s action and efficacy .
Biochemical Analysis
Biochemical Properties
3-(2,4-Dimethylphenyl)-1H-pyrazole plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to act as either an agonist or antagonist, depending on the specific receptor it interacts with. The compound induces conformational changes in these receptors, leading to either activation or inhibition of receptor activity . This interaction influences the activity of enzymes, receptors, and other proteins, subsequently altering cell signaling pathways and gene expression .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect cell proliferation, differentiation, and apoptosis. Additionally, it can modulate immune responses and exhibit anti-inflammatory properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and subsequent cellular responses. The compound’s ability to induce conformational changes in receptors plays a pivotal role in its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties and modulation of immune responses. At higher doses, toxic or adverse effects may be observed. These threshold effects highlight the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s distribution within different cellular compartments can have significant implications for its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is determined by specific targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its activity. Understanding the subcellular localization of the compound is essential for elucidating its precise biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)-1H-pyrazole typically involves the cyclization of hydrazines with 1,3-diketones. One common method is the reaction of 2,4-dimethylphenylhydrazine with 1,3-diketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids or transition metals, can further enhance the efficiency of the synthesis. Purification is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the pyrazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nitrating agents; reactions often require catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Pyrazole N-oxides
Reduction: Reduced pyrazole derivatives
Substitution: Halogenated or nitrated pyrazole derivatives
Scientific Research Applications
3-(2,4-Dimethylphenyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and dyes due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid
- This compound-4-carboxamide
- This compound-5-amine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-dimethylphenyl group enhances its stability and reactivity compared to other pyrazole derivatives. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.
Properties
IUPAC Name |
5-(2,4-dimethylphenyl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-3-4-10(9(2)7-8)11-5-6-12-13-11/h3-7H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEFGCQNAHGBTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=NN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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